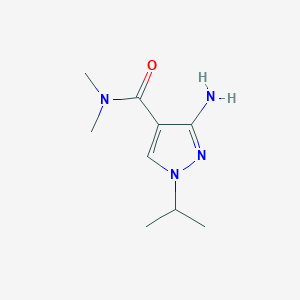![molecular formula C10H12ClNO2 B11731020 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11731020.png)
1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound characterized by the presence of a chlorophenyl group attached to a dioxolane ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)methanamine
- 2-(3-Chlorophenyl)cyclopropylmethanamine
- 3-Chlorophenylmethanamine
Comparison: 1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine is unique due to the presence of the dioxolane ring, which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
[2-(3-chlorophenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-2-8(6-9)10(7-12)13-4-5-14-10/h1-3,6H,4-5,7,12H2 |
Clé InChI |
OCYAPVFOGNSDCA-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CN)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730943.png)

![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)
![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)

methylidene}hydroxylamine](/img/structure/B11731009.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
